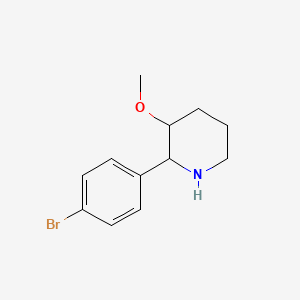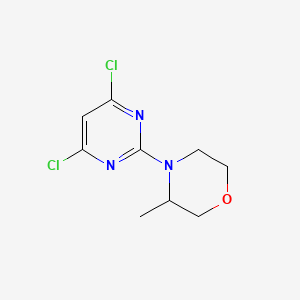
1-(2-Aminopropanoyl)piperidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(2-Aminopropanoyl)piperidin-3-one is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and possibly pharmacology. The compound features a piperidinone ring substituted with an aminopropanoyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Aminopropanoyl)piperidin-3-one typically involves the following steps:
Starting Materials: The synthesis may begin with commercially available piperidinone and an appropriate aminopropanoic acid derivative.
Reaction Conditions: The reaction might involve amide bond formation using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Purification: The product can be purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
For industrial-scale production, the process might be optimized for cost-effectiveness and yield. This could involve:
Catalysts: Using catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance scalability and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Aminopropanoyl)piperidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions could be performed using halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound in drug discovery.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilization in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (S)-1-(2-Aminopropanoyl)piperidin-3-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(2-Aminopropanoyl)piperidin-3-one: The enantiomer of the compound, which may have different biological activities.
N-Acylpiperidinones: Compounds with similar structural features but different substituents.
Aminopropanoyl Derivatives: Other compounds containing the aminopropanoyl group.
Uniqueness
(S)-1-(2-Aminopropanoyl)piperidin-3-one may be unique in its specific stereochemistry, which can influence its biological activity and interactions with molecular targets.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
1-(2-aminopropanoyl)piperidin-3-one |
InChI |
InChI=1S/C8H14N2O2/c1-6(9)8(12)10-4-2-3-7(11)5-10/h6H,2-5,9H2,1H3 |
InChI Key |
ORAVGFJSRBGLMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC(=O)C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
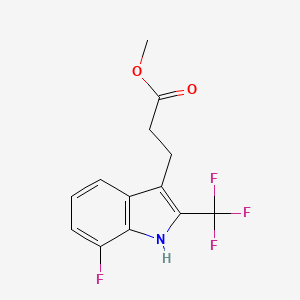
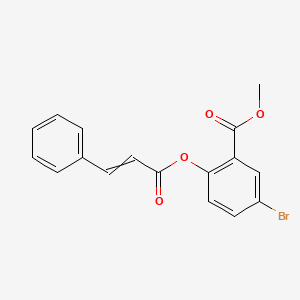
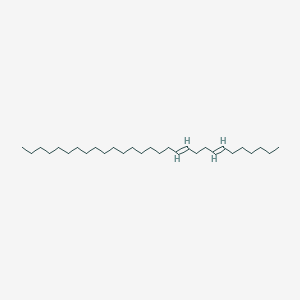
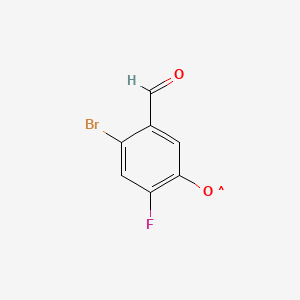
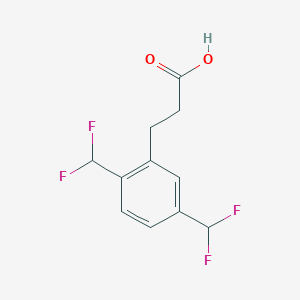
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
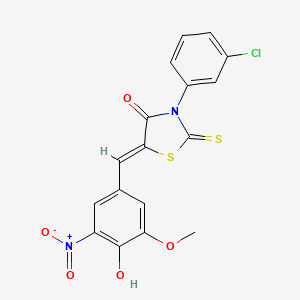
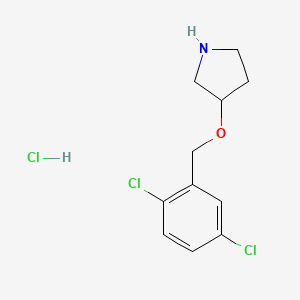
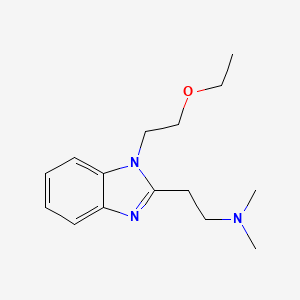
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)
